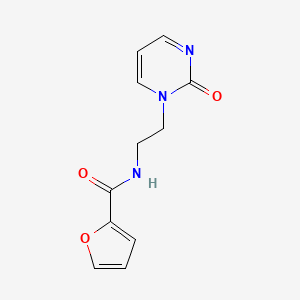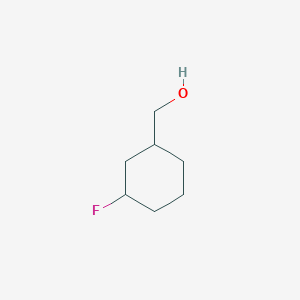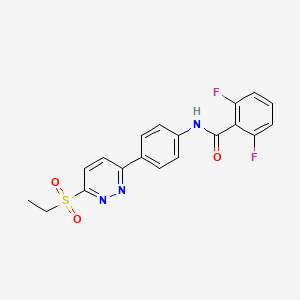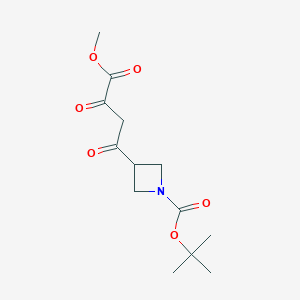![molecular formula C24H20FNO4 B2895739 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid CAS No. 2470439-75-7](/img/structure/B2895739.png)
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Fmoc-p-Bz-Phe-OH, (S)-3- (4-Benzoyl-phenyl)-2- (9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, or 4-Benzoyl-N- [ (9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine .
Molecular Structure Analysis
The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group, a benzoyl group, and a phenylalanine group . The presence of these groups gives the compound its unique properties and reactivity.Applications De Recherche Scientifique
Hydroxy-Group Protection
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of fluorenylmethoxycarbonyl, is utilized for protecting hydroxy-groups in synthesis processes. This group can be conveniently removed while maintaining the stability of other base-labile protecting groups, demonstrating its utility in the synthesis of complex molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Cross-Coupling and Methylation
- A study developed meta-C–H arylation and methylation methods for 3-phenylpropanoic acid and phenolic derivatives. This technique, using a nitrile template, facilitates cross-coupling of C–H bonds with organoborons, indicating potential applications in organic synthesis (Wan et al., 2013).
Fluorescent pH Sensing
- A heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) was synthesized, showing potential as a fluorescent pH sensor. This sensor can switch emission states in response to protonation and deprotonation, suggesting applications in detecting acidic and basic organic vapors (Yang et al., 2013).
Solid Phase Synthesis
- New linkers for solid phase synthesis, based on 9-H-fluoren-9-ol and 9-hydroxy-9H-fluoren-9-yl-phenoxy pentanoic acid, have been developed. These linkers demonstrate higher acid stability compared to standard resins, indicating their potential in facilitating more efficient solid phase syntheses (Bleicher, Lutz, & Wuethrich, 2000).
Fluorescent Sensing of Protons and Water
- Novel fluorophores capable of sensing protons and water were designed and developed. Their photophysical properties were investigated in different solvents, revealing potential applications in environmental sensing and molecular diagnostics (Ooyama, Egawa, & Yoshida, 2009).
Peptide Synthesis
- The use of Fmoc amino acids in solid phase peptide synthesis has been significantly advanced. The versatility of this methodology allows for the synthesis of biologically active peptides and proteins, showcasing its critical role in bioorganic chemistry (Fields & Noble, 2009).
Propriétés
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-22(23(27)28)13-15-9-11-16(12-10-15)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJISGIVIFXDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)


![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)


![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
